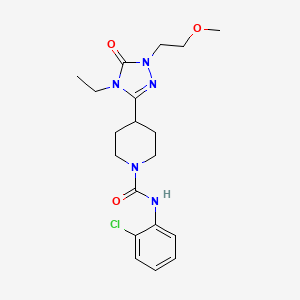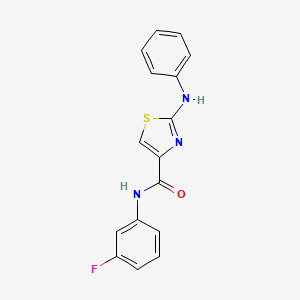
N-(3-fluorophenyl)-2-(phenylamino)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-2-(phenylamino)thiazole-4-carboxamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the late 1990s by scientists at Bayer AG and has since been the subject of numerous scientific studies. In
Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have led to the creation of compounds containing the thiazole nucleus, which showed antimicrobial, anti-lipase, and anti-urease activities. Some compounds demonstrated moderate to good antimicrobial activity against test microorganisms, with specific compounds exhibiting anti-urease and antilipase activities (Başoğlu et al., 2013).
Anticancer and Neuroprotective Activities
Studies have identified compounds with a thiazole base as promising derivatives for anticancer activity, particularly against cancers of the nervous system, colon adenocarcinoma, and lung carcinoma. These compounds were shown to inhibit tumor cell proliferation and migration while demonstrating a trophic effect in neuronal cell cultures without affecting the viability of normal cells. Notably, they exhibited neuroprotective activity against neurotoxic agents (Rzeski et al., 2007).
Antimicrobial Agents
A series of thiazole derivatives has been synthesized, showing significant antimicrobial activity, especially against Gram-positive strains. One compound, in particular, demonstrated high growth inhibitory effect against all pathogens tested, including both bacterial and fungal strains, highlighting its potential as a powerful antimicrobial agent (Bikobo et al., 2017).
Kinase Inhibition and Anti-Proliferative Activity
Novel derivatives containing the thiazole nucleus have been synthesized and evaluated for their anticancer activity, particularly in inhibiting kinase activity and cell proliferation. These compounds, including those with fluorine substitutions, have shown varying degrees of anti-proliferative activity against cancer cell lines, indicating their potential in cancer therapy (Gaikwad et al., 2019).
Physiological pH Sensing
A benzothiazole-based compound has been developed for highly sensitive detection of physiological pH changes. Its fluorescence emission properties make it suitable for monitoring pH fluctuations in biological samples, demonstrating the versatility of thiazole derivatives in biochemical sensing applications (Li et al., 2018).
Propiedades
IUPAC Name |
2-anilino-N-(3-fluorophenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS/c17-11-5-4-8-13(9-11)18-15(21)14-10-22-16(20-14)19-12-6-2-1-3-7-12/h1-10H,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETZHNBDEPTICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2563501.png)
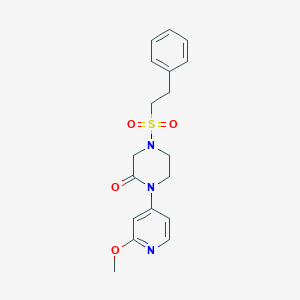
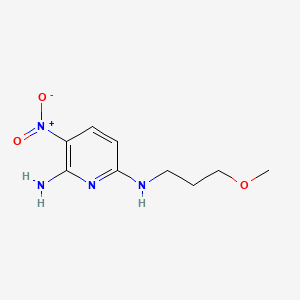
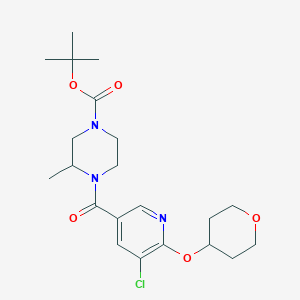
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B2563509.png)
![3-(2-chloro-6-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2563510.png)
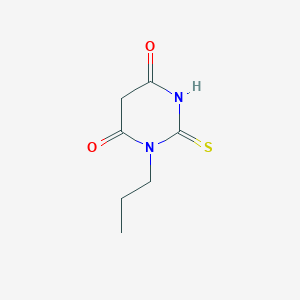
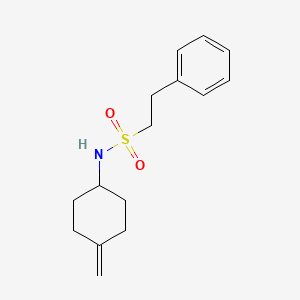
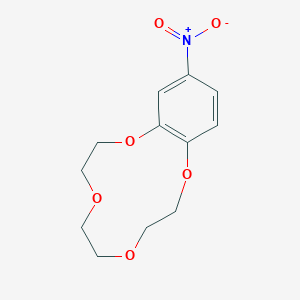
![Rac-(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carbohydrazide](/img/structure/B2563514.png)

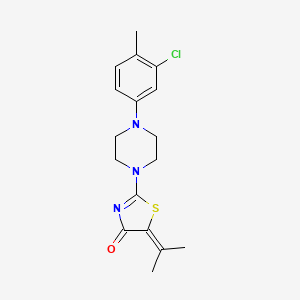
![N-(4-butylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2563522.png)
